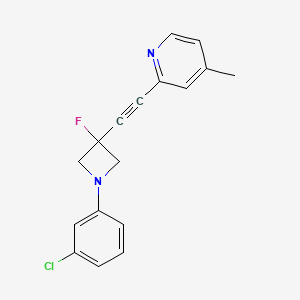

Central azetidine derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14ClFN2 |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]-4-methylpyridine |

InChI |

InChI=1S/C17H14ClFN2/c1-13-6-8-20-15(9-13)5-7-17(19)11-21(12-17)16-4-2-3-14(18)10-16/h2-4,6,8-10H,11-12H2,1H3 |

InChI Key |

CCKHKYMAGHMQLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C#CC2(CN(C2)C3=CC(=CC=C3)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for Central Azetidine Derivative 2 and Analogues

Foundational Cycloaddition Approaches to Azetidine (B1206935) Ring Systems

Cycloaddition reactions represent a powerful and convergent method for the construction of the azetidine core. Among these, the Staudinger synthesis and other [2+2]-cycloadditions are fundamental.

Staudinger Synthesis (Ketene–Imine Cycloaddition) and its Mechanistic Aspects

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a cornerstone in the synthesis of β-lactams (2-azetidinones) through the formal [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.comwikipedia.org This reaction has been a subject of extensive study due to its utility in preparing β-lactam antibiotics. wikipedia.org

The mechanism of the Staudinger reaction is complex and has been a topic of considerable investigation. mdpi.comnih.gov It is generally accepted to proceed through a two-step mechanism involving a zwitterionic intermediate. nih.govorganic-chemistry.orgrsc.org The initial step is a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. wikipedia.orgrsc.org This is followed by a ring-closure to form the four-membered β-lactam ring. rsc.org

While the Staudinger reaction is often depicted as a formal [2+2] cycloaddition, it is not a concerted pericyclic reaction in the classical sense as defined by the Woodward-Hoffmann rules for thermal cycloadditions. wikipedia.orgchemistry-reaction.com Instead, the formation of the 2-azetidinone ring from the zwitterionic intermediate is described as a conrotatory electrocyclic ring closure. wikipedia.orgrsc.org Theoretical studies, including electron localization function (ELF) quantum topological analysis, have provided a deeper understanding of the bonding changes that occur during this ring-closing step. mdpi.comrsc.org This analysis supports a stepwise mechanism over a purely concerted one. rsc.org

The stereochemical outcome of the reaction is determined during the ring-closure of the zwitterionic intermediate. organic-chemistry.org The process is subject to torquoelectronic effects, which influence the direction of rotation and thus the final stereochemistry of the substituents on the β-lactam ring. nih.gov

The stereochemistry of the resulting 2-azetidinone is a critical aspect of the Staudinger synthesis, and it is influenced by several factors, including the geometry of the imine, the electronic nature of the substituents on both the ketene and the imine, and the reaction conditions. mdpi.comwikipedia.org

Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org This stereochemical outcome can be rationalized by considering the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

The electronic properties of the substituents play a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, leading to a preference for the cis-product. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and favoring the formation of the more thermodynamically stable trans-product. wikipedia.orgorganic-chemistry.org

The diastereoselectivity of the Staudinger reaction can be high, and in some cases, specific diastereomers can be obtained exclusively. For instance, the reaction of benzyloxyketene with certain SF5-containing aldimines has been shown to produce β-lactams with good diastereoselectivity. nih.gov The choice of solvent and reaction temperature can also be tuned to influence the diastereomeric ratio of the products. mdpi.com

| Reactant Combination | Predominant Stereochemistry | Influencing Factors |

| Ketene with electron-donating group + Imine with electron-withdrawing group | cis-β-lactam | Accelerated ring closure |

| Ketene with electron-withdrawing group + Imine with electron-donating group | trans-β-lactam | Slower ring closure allowing for isomerization |

| (E)-Imine | cis-β-lactam | Kinetic control |

| (Z)-Imine | trans-β-lactam | Thermodynamic control |

[2+2]-Cycloaddition Reactions

Beyond the classic Staudinger synthesis, other [2+2]-cycloaddition strategies are employed for the synthesis of azetidines and their derivatives. nih.gov These methods can involve different reaction partners and activation methods.

One notable variation is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgrsc.org This reaction, however, has faced challenges that have limited its broader application. rsc.org Recent advancements have utilized visible-light-mediated triplet energy transfer to facilitate intermolecular [2+2] photocycloadditions between oximes and alkenes, providing a mild and general route to highly functionalized azetidines. springernature.comchemrxiv.org

Lewis acid-catalyzed stepwise [2+2]-cycloadditions have also been developed for the synthesis of 2-azetines, which can be subsequently reduced to azetidines. nih.gov Furthermore, the cycloaddition of ketenes with cyclic imines has been explored, often leading to fused bicyclic systems containing an azetidine ring. researchgate.net

Advanced Synthetic Strategies and Enabling Technologies

To improve the efficiency, yield, and environmental footprint of azetidine synthesis, advanced strategies and enabling technologies have been developed.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.iniosrjournals.org The application of microwave irradiation to the synthesis of azetidine derivatives has been shown to be highly effective. researchgate.net

In the context of the Staudinger reaction, microwave irradiation can promote the cycloaddition of imines with ketenes generated in situ from acyl chlorides and a base. mdpi.com This methodology has been successfully used to prepare a variety of 2-azetidinone derivatives. The benefits of microwave-assisted synthesis include operational simplicity, reduced formation of side products, and often solvent-free conditions, aligning with the principles of green chemistry.

For example, the cyclization of 3-(ammonio)propyl sulfates in an aqueous basic medium under microwave irradiation provides a rapid and efficient route to simple azetidines in good to excellent yields and high purity. researchgate.net

| Synthetic Method | Conditions | Key Advantages |

| Staudinger Synthesis | Conventional Heating | Well-established, versatile |

| Staudinger Synthesis | Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions |

| Aza Paternò–Büchi | UV light | Direct access to azetidines |

| Visible-light Photocycloaddition | Visible light, photocatalyst | Mild conditions, high functional group tolerance |

Utilization of Schiff Bases as Key Synthetic Intermediates

Schiff bases, or imines, are versatile intermediates in the synthesis of 2-azetidinone (β-lactam) rings, which are foundational structures in numerous antibiotics. jmchemsci.com The classical approach involves the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, between a ketene and an imine. researchgate.net

A common and effective method for generating the azetidinone ring is the reaction of a Schiff base with an acid chloride in the presence of a base. rjptonline.org For instance, various Schiff bases derived from the condensation of aromatic aldehydes with primary amines can be cyclized using chloroacetyl chloride and triethylamine (B128534) to yield the corresponding 2-azetidinone derivatives. semanticscholar.orgresearchgate.netnih.gov This reaction proceeds via the formation of a ketene intermediate from chloroacetyl chloride and triethylamine, which then undergoes cycloaddition with the C=N bond of the Schiff base. researchgate.net

The synthesis process typically involves two main steps:

Formation of the Schiff Base: Condensation of a primary amine or a related compound (like a hydrazide) with an aldehyde or ketone. semanticscholar.orgjmchemsci.com For example, various aryl amines can be condensed with hydroxy benzaldehyde (B42025) in ethanol (B145695) to produce a series of Schiff's bases. rjptonline.org

Cycloaddition: Reaction of the synthesized Schiff base with chloroacetyl chloride in a suitable solvent like dioxane or dimethylformamide (DMF), with triethylamine acting as a base to neutralize the HCl produced. rjptonline.orgaip.org The mixture is typically stirred at room temperature for several hours. rjptonline.org

This methodology has been successfully applied to synthesize a wide range of substituted azetidinone derivatives with potential biological activities. semanticscholar.orgnih.gov

Table 1: Examples of Azetidinone Synthesis from Schiff Bases

| Starting Amine | Starting Aldehyde | Reagents for Cyclization | Final Product Structure | Reference |

|---|---|---|---|---|

| p-toluidine | Substituted Chalcones | Chloroacetyl chloride, Triethylamine | 4-(2᾽-hydroxy-3᾽-chloro-5᾽-ethyl phen-1᾽-yl)-1-(4᾽-tolyl)-3-chloro-2-azetidinone | semanticscholar.org |

| Various aryl amines | Hydroxy benzaldehyde | Chloroacetyl chloride, Triethylamine, Dioxane | Substituted 2-azetidinone derivatives | rjptonline.org |

| 2-aminobenzothiazole | Aromatic aldehydes | Chloroacetyl chloride, Triethylamine | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.gov |

| Primary anilines | Azoaldehyde compound | α-chloroacetyl chloride, DMF | Substituted azetidin-2-one (B1220530) derivatives | aip.org |

Intramolecular Cyclization and Aminolysis Approaches for Azetidine Ring Closure

Intramolecular reactions provide a powerful strategy for constructing the azetidine ring, often with high regioselectivity and stereoselectivity. These methods typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the four-membered ring. frontiersin.org

A notable approach is the intramolecular aminolysis of epoxides. The regioselective ring-opening of epoxides is an efficient way to build complex nitrogen-containing molecules. nih.govfrontiersin.org Specifically, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), affords azetidines in high yields. nih.govnih.govbohrium.com This reaction is advantageous as it can proceed even in the presence of functional groups that are sensitive to acid. nih.govnih.gov The catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. nih.govfrontiersin.org

The general mechanism involves the activation of the epoxide by the Lewis acid catalyst, followed by the nucleophilic attack of the tethered amine. The choice of solvent and reaction conditions can be crucial; for instance, refluxing in 1,2-dichloroethane (B1671644) (DCE) has proven effective for this transformation. frontiersin.org

Intramolecular Sₙ2 reactions are another common strategy, where a nitrogen atom displaces a leaving group (such as a halogen or mesylate) at a gamma-position to form the azetidine ring. frontiersin.org For example, the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate can be used to synthesize azetidines. researchgate.net

Photochemical Functionalization of Azetidine-2-Carboxylic Acids

Photochemical methods offer unique pathways for the synthesis and functionalization of azetidine rings, often proceeding under mild conditions and allowing access to structures that are difficult to obtain through thermal reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a key photochemical strategy for azetidine synthesis. rsc.orgbohrium.com

A specific application of photochemistry is in the synthesis of functionalized azetidinols, which can then be converted into valuable derivatives like azetidine-2-carboxylic acids. researchgate.net For example, enantiomerically pure amino ketones can undergo photochemical cyclization upon irradiation to yield highly functionalized azetidinols in a stereoselective manner and with high yields. researchgate.net These azetidinol (B8437883) products can serve as precursors for (2R)- and (2S)-azetidine-2-carboxylic acids through subsequent chemical transformations. researchgate.net The efficiency and stereoselectivity of such photochemical cyclizations can be influenced by factors like hydrogen bonding within the substrate molecule. researchgate.net

Visible-light-mediated intermolecular [2+2] photocycloadditions have also been developed as a powerful method for constructing the strained four-membered azetidine ring system. bohrium.com

Reductive Elimination and Ring Contraction Methods for Azetidine Formation

Alternative strategies for forming the azetidine scaffold include reductive elimination from organometallic complexes and ring contraction of larger heterocyclic systems. rsc.org

Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a modern approach to synthesizing functionalized azetidines. rsc.orgcam.ac.uk This method involves the oxidation of an amine-ligated Pd(II) palladacycle to an alkyl-Pd(IV) species. Subsequent C–N reductive elimination from this intermediate forms the azetidine ring. cam.ac.uk The success of this tactic can be hindered by competing reductive elimination pathways. However, the use of a benziodoxole tosylate oxidant combined with a silver salt additive has been shown to control the selectivity, favoring the desired C-N bond formation to produce azetidines. cam.ac.uk

Ring contraction methods provide another route to azetidines from more readily available five-membered rings. A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This reaction is typically performed in the presence of a base like potassium carbonate, and various nucleophiles such as alcohols, phenols, or anilines can be incorporated into the final azetidine derivative. nih.gov The proposed mechanism involves nucleophilic addition to the amide carbonyl group, followed by N–C(O) cleavage and subsequent intramolecular cyclization via an Sₙ2 mechanism, resulting in the formal contraction of the ring. rsc.org

Strategic Precursor and Reagent Selection in Azetidine Derivative Synthesis

The successful synthesis of azetidine derivatives hinges on the careful selection of precursors and reagents that facilitate the key ring-forming reactions.

Chloroacetyl Chloride and Triethylamine Mediated Cyclocondensation

The combination of chloroacetyl chloride and triethylamine is a cornerstone reagent system for the synthesis of 2-azetidinones (β-lactams) from Schiff bases. semanticscholar.orgresearchgate.net This specific cyclocondensation reaction, often referred to as the Staudinger ketene-imine cycloaddition, is widely employed due to its reliability and versatility. researchgate.net

In this reaction:

Triethylamine (Et₃N) acts as a base. Its primary role is to dehydrohalogenate chloroacetyl chloride, generating a highly reactive ketene intermediate in situ. It also serves to neutralize the hydrogen chloride (HCl) that is formed during the reaction. researchgate.netsemanticscholar.org

Chloroacetyl Chloride serves as the ketene precursor. The presence of the chlorine atom facilitates the elimination reaction initiated by triethylamine. taylorandfrancis.com

The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the Schiff base and triethylamine in an anhydrous aprotic solvent, such as dioxane, benzene, or DMF, often at reduced temperatures to control the reaction rate. researchgate.netrjptonline.orgnih.gov The resulting ketene then undergoes a [2+2] cycloaddition with the imine (C=N) bond of the Schiff base to form the four-membered β-lactam ring. researchgate.net This method has been used to synthesize a vast library of azetidinone compounds for various applications, including screening for antibacterial activity. nih.gov

Table 2: Reaction Conditions for Chloroacetyl Chloride/Triethylamine Cyclocondensation

| Schiff Base Substrate | Solvent | Reaction Time | Product Type | Reference |

|---|---|---|---|---|

| Chalconimines | - | - | 3-chloro-2-azetidinone | semanticscholar.org |

| 2-a(phenylacetyl) benzohydrazide (B10538) derivatives | DMF | Microwave irradiation | Azetidinone derivatives | researchgate.net |

| Schiff bases of aryl amines and hydroxy benzaldehyde | 2,4-Dioxane | 14 hr | 2-azetidinone derivatives | rjptonline.org |

| Arylidenehydrazino acetylamino benzothiazoles | - | - | 3-chloro-2-oxoazetidin-1-ylamino derivatives | nih.gov |

| Di-imine derivatives | Dry Benzene | - | 3-chloro-2-oxo-4-phenylazetidin-1-yl derivatives | researchgate.net |

Hydrazine (B178648) Hydrate (B1144303) in Synthesis Pathways

Hydrazine hydrate (N₂H₄·H₂O) is a key reagent used in the preparation of precursors for the synthesis of azetidine derivatives, particularly those involving a hydrazide moiety. While not directly involved in the final ring-closing step to form the azetidine, it is crucial for constructing the necessary molecular backbone.

One primary application is in the synthesis of acid hydrazides. For example, 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid, a precursor for a series of azetidinones, is prepared by the amination of 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid with hydrazine hydrate. nih.gov This hydrazide is then condensed with various aromatic aldehydes to form the Schiff bases (specifically, hydrazones) required for the subsequent cyclocondensation reaction. nih.gov

Application of Aromatic Aldehydes and Ketones

Aromatic aldehydes and ketones are fundamental building blocks in the synthesis of various azetidine derivatives, particularly the azetidin-2-one or β-lactam core. A common strategy involves the initial reaction of an aromatic aldehyde with a primary amine to form a Schiff base (an imine). This intermediate then undergoes a cyclization reaction to form the four-membered ring.

One established method is the [2+2] cycloaddition reaction between an imine and a ketene, known as the Staudinger synthesis. researchgate.net In a more direct approach, new azetidin-2-one derivatives can be prepared by reacting Schiff bases, formed from various aromatic aldehydes, with chloroacetyl chloride in the presence of a base like triethylamine. sciencescholar.usresearchgate.netresearchgate.net This reaction proceeds via a cyclocondensation mechanism. For instance, a Schiff base derived from 2-(1H-pyrrol-1-yl) acetohydrazide and benzaldehyde can be refluxed with chloroacetyl chloride to yield the corresponding azetidin-2-one. jmchemsci.com

The synthesis can be summarized in the following steps:

Formation of Schiff Base: An aromatic aldehyde is condensed with a primary amine (often a substituted aniline (B41778) or a hydrazide) to form an imine. This reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol. sciencescholar.us

Cycloaddition: The resulting Schiff base is then reacted with chloroacetyl chloride in a suitable solvent such as 1,4-dioxane. A base, like triethylamine, is added to neutralize the HCl formed during the reaction, facilitating the ring closure to form the 3-chloro-azetidin-2-one ring. sciencescholar.us

The reaction conditions and yields for the synthesis of a specific azetidin-2-one derivative from a Schiff base and an aromatic aldehyde are presented below. jmchemsci.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl) acetohydrazide | Benzaldehyde | Methanol | Reflux for 3 hrs at 70-75 °C | N-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazide (Schiff Base) | 70% |

Another synthetic route utilizes the Horner-Wadsworth-Emmons (HWE) reaction, where aldehydes and ketones are reacted with phosphonate (B1237965) esters to create substituted alkenes. nih.gov These alkenes can then be further manipulated, for example, through aza-Michael addition, to form the azetidine ring system. nih.gov

Regioselective Synthesis of Substituted Azetidine Derivatives

Regioselectivity is crucial in the synthesis of polysubstituted azetidines, as the biological activity of these compounds is highly dependent on the precise placement of functional groups on the heterocyclic ring. Several modern synthetic methods have been developed to address this challenge.

One effective strategy involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. Researchers have developed a method using lanthanum(III) triflate (La(OTf)₃) to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. frontiersin.org This reaction demonstrates excellent tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org The reaction favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, indicating kinetic control. acs.org

The key features of this La(OTf)₃-catalyzed reaction are:

High Regioselectivity: The aminolysis occurs selectively at the C3 position of the epoxy amine. frontiersin.org

Broad Substrate Scope: The reaction is effective with substrates bearing both electron-rich and electron-deficient substituents on the amino group. frontiersin.org

Functional Group Tolerance: The mild reaction conditions allow for the presence of sensitive functional groups. frontiersin.org

The table below illustrates the effect of different substituents on the regioselective synthesis of azetidines via this method. frontiersin.org

| Substrate (Epoxy Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-(4-methoxybenzyl) cis-epoxy amine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 1 | 2-((4-methoxybenzyl)amino)methyl)azetidin-3-ol | 99 |

| N-(4-chlorobenzyl) cis-epoxy amine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 2 | 2-((4-chlorobenzyl)amino)methyl)azetidin-3-ol | 99 |

| N-butyl cis-epoxy amine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 1 | 2-((butylamino)methyl)azetidin-3-ol | 99 |

| N-tert-butyl cis-epoxy amine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 1 | 2-((tert-butylamino)methyl)azetidin-3-ol | 99 |

| N-allyl cis-epoxy amine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 2 | 2-((allylamino)methyl)azetidin-3-ol | 70 |

Another powerful method for achieving regioselective synthesis is the two-step procedure starting from simple building blocks like epichlorohydrin (B41342) and various amines. acs.orgsemanticscholar.org This approach allows for the scalable and diastereoselective synthesis of versatile 2-arylazetidines. The key step involves a base-mediated ring closure where the four-membered ring is formed exclusively, avoiding the formation of alternative cyclic products. acs.org This kinetically controlled reaction has demonstrated remarkable functional group tolerance and provides access to alkaloid-type azetidines with good to moderate yields. acs.orgsemanticscholar.org

Spectroscopic and Analytical Characterization of Synthesized Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For a representative azetidine (B1206935) derivative, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals characteristic signals. For instance, the protons on the azetidine ring itself often appear as multiplets due to complex spin-spin coupling. In one studied derivative, the protons of the azetidine ring show signals in the range of δ 4.20-4.49 ppm and 4.68-4.98 ppm, corresponding to the CH-Cl and N-CH protons, respectively. acgpubs.org Another example shows methylene (B1212753) groups attached to the azetidine ring at δ 3.70 ppm and a signal for the azetidine ring proton at δ 4.96 ppm. biointerfaceresearch.com The specific chemical shifts and coupling constants are crucial for assigning the relative stereochemistry of the substituents on the four-membered ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| CH-Cl (azetidine ring) | 4.20-4.49 | d | 4.85 | acgpubs.org |

| N-CH (azetidine ring) | 4.68-4.98 | d | 4.85 | acgpubs.org |

| Methylene (bound to azete ring) | 3.70 | s | - | biointerfaceresearch.com |

| Azete ring CH | 4.96 | s | - | biointerfaceresearch.com |

This table presents a generalized view of ¹H NMR data for azetidine derivatives based on available literature. Specific values vary depending on the full molecular structure.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of an azetidine derivative, the carbons of the azetidine ring exhibit characteristic chemical shifts. For example, the CH-Cl and N-CH carbons of the azetidine ring have been reported in the ranges of δ 47.6-58.6 ppm and 57.7-67.7 ppm, respectively. acgpubs.org A key indicator of the formation of the azetidin-2-one (B1220530) ring is the appearance of a signal for the cyclic carbonyl carbon (C=O) in the range of δ 169.5-177.6 ppm. acgpubs.org

| Carbon | Chemical Shift (δ, ppm) | Reference |

| CH-Cl (azetidine ring) | 47.6-58.6 | acgpubs.org |

| N-CH (azetidine ring) | 57.7-67.7 | acgpubs.org |

| C=O (azetidin-2-one ring) | 169.5-177.6 | acgpubs.org |

This table presents a generalized view of ¹³C NMR data for azetidine derivatives based on available literature. Specific values vary depending on the full molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of an azetidine derivative will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, typically appearing in the range of 1760-1730 cm⁻¹. google.com For a specific 2-oxo-azetidine derivative, this peak was observed at 1765 cm⁻¹. google.com Other characteristic bands include those for C-N stretching and the stretching and bending vibrations of C-H bonds in both aliphatic and aromatic regions, depending on the substituents. acgpubs.org For instance, C-N stretching may appear around 1236 cm⁻¹. acgpubs.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (β-lactam) | C=O stretch | 1765 | google.com |

| Amine | C-N stretch | 1236 | acgpubs.org |

This table presents a generalized view of IR data for azetidine derivatives based on available literature. Specific values vary depending on the full molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. Fast Atom Bombardment (FAB-MS) is a soft ionization technique often used for these types of molecules. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. For one azetidine derivative, a molecular ion (m/z) was observed at 445.16. biointerfaceresearch.com The fragmentation pattern can provide further structural confirmation by showing the loss of specific substituents from the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure to verify its elemental composition. For a synthesized azetidine derivative with the chemical formula C₅₈H₄₉NO₆, the calculated elemental composition was C, 81.38%; H, 5.77%; N, 1.64%. The found values were C, 81.35%; H, 5.74%, which are in close agreement with the calculated values, thus confirming the proposed formula. biointerfaceresearch.com

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 81.38 | 81.35 | biointerfaceresearch.com |

| Hydrogen (H) | 5.77 | 5.74 | biointerfaceresearch.com |

| Nitrogen (N) | 1.64 | - | biointerfaceresearch.com |

This table presents an example of elemental analysis data for a specific azetidine derivative.

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. sphinxsai.com The purity is assessed by the presence of a single spot on the TLC plate when visualized under UV light or with a staining agent. google.com The retention factor (Rf) value is characteristic for a compound in a given solvent system. For more rigorous purity assessment and for purification, column chromatography is often employed. acgpubs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Derivatives

Impact of Substituent Nature and Position on Biological Potency

The biological potency of azetidine (B1206935) derivatives is profoundly influenced by the nature and position of substituents on the azetidine ring. Research has demonstrated that modifications at various positions can lead to significant changes in activity.

For instance, in the context of GABA uptake inhibitors, the position of substituents on the azetidine ring is a critical determinant of potency. Studies on conformationally constrained GABA or beta-alanine (B559535) analogs have shown that derivatives substituted at the 2-position and 3-position with an acetic acid moiety or a carboxylic acid function exhibit varying inhibitory capacities. Specifically, azetidin-2-ylacetic acid derivatives featuring a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety have demonstrated high potency at the GAT-1 transporter. In contrast, the most effective GAT-3 inhibitor was identified as a beta-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid. nih.gov

Furthermore, N-alkylation also plays a significant role. Both N-unsubstituted and N-alkylated lipophilic derivatives have been evaluated, indicating that modification at the nitrogen atom can modulate affinity for GAT-1 and GAT-3 transporters. nih.gov Similarly, in the development of antiviral agents against human cytomegalovirus (HCMV), SAR studies on azetidine-containing dipeptides revealed that substitutions at the N- and C-terminus, as well as the C-terminal side-chain, are absolute requirements for anti-HCMV activity. Specifically, a benzyloxycarbonyl moiety at the N-terminus was found to be essential. nih.gov

The nature of the substituent is equally important. In a series of 2-azetidinone derivatives synthesized from hippuric acid, the presence of specific substituents was directly linked to antimicrobial and anticancer activities. For example, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was identified as the most potent antimicrobial agent within the series. nih.gov

| Compound Type | Substituent Position | Target | Key Substituent for High Potency | IC50 Value (µM) |

|---|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | Position 2 | GAT-1 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 +/- 0.77 |

| Azetidin-2-ylacetic acid derivative | Position 2 | GAT-1 | 4,4-diphenylbutenyl | 2.83 +/- 0.67 |

| Azetidine-3-carboxylic acid derivative | Position 3 | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | 15.3 +/- 4.5 |

Correlation Between Electronic Properties of Substituents and Pharmacological Response

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, play a pivotal role in modulating the pharmacological response of azetidine derivatives. These properties can influence factors like binding affinity to the target receptor, membrane permeability, and metabolic stability.

The electron-withdrawing or electron-donating capacity of a substituent can directly impact the electronic environment of the azetidine ring and its functional groups, thereby affecting interactions with biological targets. For example, the introduction of fluorine, a highly electronegative atom, as a bioisostere for hydrogen can significantly influence potency. nih.gov This is often due to the alteration of local electronic properties, which can lead to more favorable interactions with the target protein. The electron-withdrawing effect of heterocyclic moieties used as bioisosteres can also be a determining factor in inhibitory activity. For instance, the difference in potency between 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of human neutrophil elastase (HNE) was attributed to the differing electron-withdrawing properties of the two heterocycles. nih.gov

| Activity | Governing QSAR Parameters | Implication of Electronic Properties |

|---|---|---|

| Antibacterial | Topological parameters, Molecular connectivity indices (⁰χv, ¹χv) | The electronic distribution and connectivity of atoms are critical for activity. |

| Antifungal | Topological parameters, Molecular connectivity indices (⁰χv, ¹χv) | The overall electronic and topological structure influences fungal inhibition. |

Design Principles for Enhancing Activity and Selectivity (e.g., Bioisosteric Replacements)

A key strategy in the design of novel azetidine derivatives with enhanced activity and selectivity is the principle of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. baranlab.org This approach allows for the optimization of lead compounds by improving their pharmacodynamic and pharmacokinetic properties. researchgate.net

One common application of bioisosterism in the design of azetidine derivatives is the replacement of a carboxylic acid group with a tetrazole ring. While in some cases, such as certain GABA uptake inhibitors, tetrazole derivatives showed no potency, this strategy is widely explored in medicinal chemistry. nih.gov Another successful example is the bioisosteric replacement of ketones with the azetidine ring itself. This has emerged as a powerful tool to access novel chemical spaces with improved pharmacokinetic profiles. researchgate.net

Fluorine is often used as a bioisostere for hydrogen. Its strategic introduction can markedly influence potency by altering the electronic properties of the molecule. nih.gov Heterocycles are also frequently employed as bioisosteres for other functional groups. For example, an oxazole (B20620) heterocycle has been shown to influence the potency of blood platelet aggregation inhibitors. nih.gov The choice of bioisostere is context-dependent and aims to achieve a more desirable balance of properties, including potency, selectivity, and metabolic stability. nih.gov

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | Tetrazole Ring | To mimic the acidic properties of the carboxylic acid with potentially different pharmacokinetic properties. nih.gov |

| Ketone | Azetidine Ring | To improve pharmacokinetic profile and access novel chemical space. researchgate.net |

| Hydrogen | Fluorine | To modulate electronic properties and enhance potency. nih.gov |

Diastereoisomeric Influence on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule can have a significant impact on its biological activity. For azetidine derivatives that contain multiple stereocenters, the different diastereoisomers can exhibit distinct biological efficacies. This is because the spatial orientation of key functional groups determines how well the molecule can interact with its biological target.

In the case of azetidine-containing dipeptides designed as HCMV inhibitors, the final compounds were obtained as mixtures of two diastereoisomers. These were chromatographically resolved, and the major components were assigned as the S,S-diastereoisomers. This separation was crucial as the conformational restriction induced by the 2-azetidine residue, which leads to a γ-type reverse turn, appears to influence the antiviral activity. nih.gov

A striking example of diastereoisomeric influence is seen in the pharmacological evaluation of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors. The L-trans-ADC isomer showed the highest affinity, followed by the D-cis-ADC stereoisomer. In contrast, the L-cis-ADC and D-trans-ADC analogs were low-affinity ligands. Furthermore, electrophysiological characterization revealed that L-trans-ADC displayed the highest agonist potency at the NR1/NR2D subtype. The D-cis-ADC isomer was found to be a partial agonist at NR1/NR2C and NR1/NR2D receptors. researchgate.net These findings underscore the critical importance of stereochemistry in the design of potent and selective azetidine-based ligands.

| Stereoisomer | Binding Affinity (Ki in µM) at native NMDA receptors | Activity at NR1/NR2D Receptor Subtype |

|---|---|---|

| L-trans-ADC | 10 | Highest agonist potency (EC50 = 50 µM) |

| D-cis-ADC | 21 | Partial agonist (EC50 = 230 µM) |

| D-trans-ADC | 90 | Low affinity |

| L-cis-ADC | >100 | Low affinity |

Mechanistic Elucidation of Biological Action for Azetidine Derivatives

Molecular Targets and Binding Mechanisms (e.g., Peptidoglycan Layer Enzymes for β-Lactams)

A prime example of azetidine (B1206935) derivatives' interaction with molecular targets is observed in β-lactam antibiotics, which contain a 2-azetidinone ring. These compounds, including penicillins and cephalosporins, target enzymes essential for the biosynthesis of the bacterial cell wall. researchgate.net

The primary molecular targets are D,D-transpeptidases, also known as penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan strands. nih.gov The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes. This structural mimicry allows the antibiotic to bind to the active site of the PBP. Following binding, the serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. rsc.org This acylation inactivates the enzyme, preventing the construction of the cell wall and ultimately leading to bacterial cell lysis and death. The molecular action of these β-lactam derivatives is a powerful example of selective and irreversible inhibition of enzymes involved in the development of the peptidoglycan layer. jmchemsci.com

Receptor-Mediated Signaling Pathway Modulation (e.g., P2X7 Receptor Activation in Microglia by KHG26792)

Certain azetidine derivatives can modulate the activity of cell surface receptors, thereby influencing intracellular signaling pathways. The P2X7 receptor, an ATP-gated ion channel highly expressed on immune cells like microglia, is a notable target. nih.govresearchgate.net Activation of the P2X7 receptor by high concentrations of extracellular ATP is a key event in neuroinflammation, leading to the release of pro-inflammatory cytokines. nih.govfrontiersin.org

The azetidine derivative KHG26792 has been investigated for its effects on P2X7 receptor-mediated signaling in microglia. Research indicates that this compound can suppress P2X7 receptor stimulation. By doing so, it inhibits the ATP-induced release of inflammatory mediators such as TNF-α, IL-6, and various chemokines from microglial cells. This modulation of the P2X7 receptor suggests a mechanism by which specific azetidine derivatives can exert anti-inflammatory effects within the central nervous system.

Enzyme Active Site Interactions and Inhibition Kinetics

Beyond the well-known β-lactams, other azetidine derivatives have been designed to interact with and inhibit different classes of enzymes. These compounds often act as conformationally constrained analogs of natural substrates or ligands, allowing for specific interactions within the enzyme's active site.

For instance, a study of azetidine derivatives designed as conformationally constrained GABA or β-alanine analogs revealed their potential as GABA-uptake inhibitors. nih.gov These compounds were evaluated for their affinity to the GAT-1 and GAT-3 transporters. The inhibition kinetics, expressed as IC50 values, quantify the potency of these derivatives. Azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed the highest potency at GAT-1, with IC50 values in the low micromolar range. nih.gov This demonstrates how the azetidine scaffold can be functionalized to achieve potent and selective enzyme inhibition.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Cellular Pathway Interference (e.g., NFAT and MAPK Pathways)

The modulation of receptors by azetidine derivatives can lead to significant interference with downstream cellular signaling pathways. The activation of the P2X7 receptor, for example, triggers multiple intracellular cascades, including the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

In microglia, ATP-induced P2X7 receptor activation leads to the activation of both NFAT and MAPKs (p38, ERK, and JNK). nih.gov These pathways are critical for the expression and release of inflammatory molecules. The azetidine derivative KHG26792, by suppressing P2X7 receptor stimulation, consequently reduces the ATP-induced activation of NFAT. This interference with the NFAT and MAPK signaling cascades provides a clear mechanism for the observed decrease in the production of inflammatory cytokines and chemokines, highlighting how azetidine derivatives can exert precise control over cellular responses by targeting key points in signaling networks. nih.govembopress.org

Computational and Rational Drug Design Approaches for Azetidine Scaffolds

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies have been pivotal. nih.govnih.govbiosolveit.de These methods rely on the knowledge of molecules that are known to interact with the target of interest. nih.govbiosolveit.de By analyzing the chemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity, guiding the design of new, potentially more potent molecules like "Central azetidine (B1206935) derivative 2". researchgate.net The underlying principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. nih.govgardp.orgencyclopedia.pub This approach utilizes the structural information of the target's binding site to design or identify compounds that can fit and interact with it effectively. gardp.org Techniques such as molecular docking are employed to predict the binding conformation and affinity of a ligand, such as an azetidine derivative, to its receptor. gardp.orgrjptonline.org This iterative process, which may involve the analysis of co-crystal structures, allows for the optimization of the ligand's structure to enhance its binding affinity and selectivity. gardp.orgcrystaledges.org

Application of Artificial Intelligence (AI) in De Novo Drug Discovery and Optimization

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target. rjptonline.org For azetidine derivatives, docking studies have been used to evaluate their binding interactions with various receptors, such as the epidermal growth factor receptor (EGFR). researchgate.net For instance, certain azetidin-2-one (B1220530) derivatives have shown satisfactory binding contact within the erlotinib (B232) binding site of EGFR. researchgate.net

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic view of the ligand-target complex. gardp.orgresearchgate.net These simulations model the movement of atoms over time, offering insights into the stability of the complex and the nature of the interactions. For example, MD simulations of an azetidine derivative complexed with its target have been used to calculate binding energies and assess structural stability. researchgate.net

In Silico Prediction of Pharmacological Descriptors

In silico methods are widely used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. These computational tools can forecast various absorption, distribution, metabolism, and excretion (ADME) parameters. researchgate.net For a series of novel azetidin-2-one derivatives, in silico analysis indicated that they may be orally active compounds. researchgate.net Furthermore, the prediction of properties such as blood-brain barrier permeability is crucial for compounds targeting the central nervous system. nih.gov The SwissADME web tool, for instance, has been used to evaluate the drug-likeness and physicochemical properties of azetidine derivatives. researchgate.net

Table 1: Computational Tools and Their Applications for Azetidine Derivatives

| Computational Method | Application | Key Findings for Azetidine Derivatives |

|---|---|---|

| Ligand-Based Drug Design (LBDD) | Pharmacophore modeling and QSAR | Development of models based on known active ligands to guide the design of new derivatives. |

| Structure-Based Drug Design (SBDD) | Molecular docking and virtual screening | Identification of potential binding modes and optimization of interactions with target proteins. |

| Artificial Intelligence (AI) | De novo design and property prediction | Generation of novel azetidine scaffolds with desired pharmacological profiles. |

| Molecular Docking | Prediction of binding conformation and affinity | Azetidin-2-one derivatives show good binding affinity to EGFR. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessment of complex stability and dynamics | Validation of docking results and detailed analysis of ligand-receptor interactions over time. researchgate.net |

Future Perspectives and Advanced Research Directions

Development of Novel Therapeutic Agents Incorporating Azetidine (B1206935) Scaffolds

The azetidine scaffold is a cornerstone in the development of next-generation therapeutic agents across a wide spectrum of diseases. chemrxiv.org Its incorporation into drug candidates can lead to improved potency, selectivity, and metabolic stability. nih.gov The rigid nature of the azetidine ring helps to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and often leading to enhanced affinity. acs.org

Current research highlights the broad therapeutic potential of azetidine-containing compounds, which have shown significant pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and analgesic properties. chemrxiv.org Notable advancements include:

Antitubercular Agents: A significant breakthrough has been the identification of azetidine derivatives that are potent against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). thieme-connect.comorganic-chemistry.org A series of derivatives, termed BGAz, demonstrated potent bactericidal activity with minimum inhibitory concentration (MIC) values below 10 μM against drug-sensitive and MDR-TB strains. thieme-connect.comorganic-chemistry.org These compounds appear to work through a novel mechanism, offering a promising avenue to combat the global health crisis of tuberculosis. thieme-connect.com

Anticancer Therapeutics: In oncology, azetidine derivatives are being explored as potent and specific inhibitors of key signaling pathways. For instance, a new class of (R)-azetidine-2-carboxamide analogues has been developed as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial target in many human cancers. sciencedaily.comchemrxiv.org These compounds exhibit sub-micromolar potency and have shown the ability to inhibit cancer cell growth and induce apoptosis in breast cancer cell lines. sciencedaily.com Furthermore, azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized and shown to possess excellent antiproliferative activities against lung and colon cancer cells. rsc.orgnih.gov

Central Nervous System (CNS) Disorders: The development of azetidine-based libraries is also a key strategy for discovering treatments for neurological diseases. The scaffold's properties are valuable for creating ligands for CNS targets like dopamine (B1211576) receptors and glutamate (B1630785) receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and Alzheimer's disease. chemrxiv.orgresearchgate.net

Exploration of Untapped Biological Targets for Azetidine Derivatives

A key direction for future research is the application of azetidine derivatives to novel or previously "undruggable" biological targets. The unique chemical space occupied by these compounds allows for the exploration of binding pockets that are inaccessible to other classes of molecules.

Novel Antimicrobial Mechanisms: The azetidine derivatives identified as effective against M. tuberculosis appear to function by arresting the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. thieme-connect.com This represents a hitherto uncharacterized mechanism, highlighting the potential of azetidines to inhibit novel and untapped bacterial targets, thereby circumventing existing resistance mechanisms. thieme-connect.com

Targeting Protein-Protein Interactions: The STAT3 inhibitors mentioned previously exemplify the use of azetidines to disrupt protein-protein interactions. The azetidine amides specifically target the Src Homology 2 (SH2) domain of STAT3, preventing its dimerization and subsequent downstream signaling. sciencedaily.comchemrxiv.org This success opens the door for designing azetidine-based molecules to modulate other challenging protein-protein interaction targets involved in various diseases.

Glutamate Receptor Modulation: Researchers are actively using azetidine rings to create rigidified analogues of glutamic acid. researchgate.net These new molecules are being used as probes to search for novel ligands for ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). Modulating these receptors is a key strategy for developing treatments for a range of CNS disorders, and the conformational constraint provided by the azetidine scaffold is crucial for achieving receptor subtype selectivity. researchgate.net

Green Chemistry Approaches in Azetidine Synthesis

Historically, the synthesis of the strained four-membered azetidine ring has presented significant challenges, often requiring harsh conditions or multi-step processes. chemrxiv.orgthieme-connect.com Modern research is increasingly focused on developing sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry.

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful and green tool for azetidine synthesis. These methods operate at mild conditions and use light as a renewable energy source. nih.gov For example, visible-light-driven intermolecular aza Paternò-Büchi reactions and radical strain-release photocatalysis provide access to highly functionalized azetidines from readily available precursors. nih.govthieme-connect.comnih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes is another atom-economic approach that features operational simplicity and the use of a cheap, earth-abundant catalyst. nih.gov

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral azetidines. Researchers have successfully engineered a cytochrome P411 enzyme to function as an "azetidine synthase." This biocatalyst facilitates the asymmetric ring expansion of aziridines to produce azetidines with excellent enantioselectivity, a transformation that is difficult to achieve with traditional chemical catalysts.

Flow Chemistry and Greener Solvents: Continuous flow synthesis is being developed to improve the safety and efficiency of azetidine synthesis. Flow technology allows for better control over reaction parameters and enables the use of reactive intermediates at higher temperatures than in traditional batch processing. acs.org This approach has been successfully combined with the use of more environmentally responsible solvents, such as cyclopentylmethyl ether, to address sustainability concerns. acs.org

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new bioactive azetidine derivatives, researchers are integrating high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the efficiency of the drug discovery process.

Combinatorial Library Synthesis: Methodologies have been established for the synthesis of diverse collections of azetidine-based scaffolds to generate lead-like libraries for specific therapeutic areas. For example, the development of CNS-focused libraries allows for the systematic exploration of how different substitutions on the azetidine ring affect properties crucial for brain penetration and target engagement. researchgate.net

High-Throughput Screening (HTS): HTS is instrumental in identifying active "hits" from large compound libraries. The discovery of the BGAz series of antitubercular agents originated from a whole-cell phenotypic screen of a bespoke library of novel small molecules. thieme-connect.comorganic-chemistry.org This approach, which screens for a desired biological effect without prior knowledge of the specific target, is particularly powerful for identifying compounds with novel mechanisms of action.

Predictive Modeling and Machine Learning for Azetidine Derivative Research

The integration of computational tools, including predictive modeling and machine learning (ML), is revolutionizing research into azetidine derivatives. These in silico methods can accelerate discovery by predicting synthetic accessibility, biological activity, and pharmacokinetic properties before a compound is ever made in the lab.

Guiding Chemical Synthesis: The synthesis of four-membered rings like azetidines can be unpredictable. Researchers have developed computational models that can accurately predict whether a given pair of precursor molecules will react to form an azetidine. These models, based on factors like frontier orbital energies, can screen potential reactions in seconds, identifying a much wider range of viable substrates than previously thought possible and saving significant laboratory time and resources.

Accelerating Drug Design: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of new, un-synthesized azetidine derivatives. These models help researchers prioritize which compounds to synthesize, focusing efforts on those with the highest probability of success. AI-driven approaches can sift through millions of virtual structures to identify promising drug candidates, drastically reducing the time and cost associated with the early stages of drug development.

Q & A

Q. What are the primary synthetic methodologies for constructing central azetidine derivatives, and how do reaction conditions influence cyclization efficiency?

Central azetidine derivatives are synthesized via electroreductive cyclization of imines with dihaloalkanes. However, competitive reduction of dihaloalkanes (e.g., 2e in Table 8) can inhibit cyclization due to lower reduction potentials compared to imines, as shown by linear sweep voltammetry (LSV) . Alternative methods include Brønsted acid-catalyzed alkylation, which achieves moderate-to-high yields (47–79%) for azetidine ethers, with primary alcohols favoring product formation . Substituent effects (e.g., electron-donating groups in R1) significantly impact cyclization ratios; 4-methoxy derivatives fail to cyclize, while 3-methoxy derivatives yield a 3:1 azetidine:pyrrolidine ratio .

Q. How can researchers validate the structural integrity of azetidine derivatives post-synthesis?

Structural confirmation requires a combination of NMR (¹H/¹³C) for substituent analysis and X-ray diffraction for ring conformation. For example, 2-alkyl-2-carboxyazetidines in tetrapeptides were validated via X-ray to confirm gamma-turn induction . Computational studies (e.g., vibrational spectra analysis) further support structural assignments .

Q. What analytical techniques are critical for identifying competitive side reactions during azetidine synthesis?

LSV is essential for determining reduction potentials of reactants to predict competing pathways (e.g., dihaloalkane vs. imine reduction) . HPLC and GC-MS monitor reaction progress, while kinetic studies (e.g., time-resolved conversion rates) quantify substituent-dependent cyclization efficiency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate azetidine ring stability and pharmacological activity?

Substituents like benzylic R2 groups enhance azetidine:pyrrolidine selectivity (Table 2), while electron-donating groups in R1 (e.g., 3-OMe) stabilize transition states via resonance . In drug design, sulfonamide side chains and fluorine removal (e.g., GNE-502) reduce lipophilicity while maintaining degradation potency . Computational docking studies (e.g., TrpAB inhibition by BRD4592) reveal that substituent positioning affects allosteric binding .

Q. What strategies resolve contradictions in azetidine derivative reactivity across similar synthetic pathways?

Discrepancies in cyclization outcomes (e.g., failed 3c synthesis vs. successful 3b) are addressed by optimizing redox potentials via sacrificial electrodes or adjusting solvent polarity . For enantioselective desymmetrization, chiral phosphoric acid catalysts (e.g., mode A activation) lower activation free energy by stabilizing thione tautomers .

Q. How can computational modeling guide the design of azetidine-based therapeutics with improved bioavailability?

Molecular docking (e.g., Lipinski rule compliance) and ADME profiling predict BBB permeability, as demonstrated for azetidine libraries inspired by neurotransmitters . In silico studies on 1,3-diazetidin-2-one derivatives highlight the need for structural revisions (e.g., correcting M1-Cl bonding) to enhance docking accuracy .

Q. What mechanistic insights explain the biological activity of azetidine derivatives in oncology and antimicrobial contexts?

Azetidine moieties in penaresidin B analogues exhibit tumor cell toxicity via [2+2]-cycloaddition-derived scaffolds, validated through total synthesis . BRD4592, a synthetic azetidine derivative, allosterically inhibits tryptophan synthase (TrpAB), disrupting M. tuberculosis survival . Conformational studies (e.g., gamma-turn induction in peptides) link azetidine rigidity to bioactivity .

Methodological Considerations

Q. How should researchers design experiments to assess azetidine derivative stability under physiological conditions?

Accelerated stability studies (e.g., pH/variation, thermal stress) coupled with LC-MS/MS detect degradation products. For instance, amide hydrolysis in GNE-149 was mitigated by sulfonamide substitution, improving solubility .

Q. What protocols ensure reproducibility in enantioselective azetidine synthesis?

Standardize catalyst loading (e.g., 10 mol% CPA) and reaction times, as deviations in System A vs. B (Sun’s study) alter enantiomeric excess . Detailed spectral data (e.g., NOESY for stereochemistry) must accompany synthetic reports .

Q. How can conflicting data on azetidine ring-opening vs. functionalization be reconciled?

Controlled alkylation of N-Cbz 3-PMP-azetidine-3-ol prevents ring-opening in ethylene glycol derivatives (79% yield), whereas OTIPS-azetidinol undergoes TIPS deprotection, requiring orthogonal protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.